2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole

Positional isomerism Structure-activity relationship Molecular recognition

2-Methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole (C₁₉H₂₁N₃O, MW 307.39 g/mol) is a synthetic indole derivative featuring a methyl substituent at the 2-position and a morpholin-4-yl(pyridin-2-yl)methyl moiety at the 3-position. The compound belongs to the class of pyridyl-substituted indoles, a scaffold widely explored as kinase inhibitors, TLR7/8/9 antagonists, and NLRP3 inflammasome inhibitors.

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
Cat. No. B12151386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCOCC4
InChIInChI=1S/C19H21N3O/c1-14-18(15-6-2-3-7-16(15)21-14)19(17-8-4-5-9-20-17)22-10-12-23-13-11-22/h2-9,19,21H,10-13H2,1H3
InChIKeyGGLJXDQDSWMYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole: Structural Identity and Procurement Baseline


2-Methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole (C₁₉H₂₁N₃O, MW 307.39 g/mol) is a synthetic indole derivative featuring a methyl substituent at the 2-position and a morpholin-4-yl(pyridin-2-yl)methyl moiety at the 3-position. The compound belongs to the class of pyridyl-substituted indoles, a scaffold widely explored as kinase inhibitors, TLR7/8/9 antagonists, and NLRP3 inflammasome inhibitors [1]. It is commercially catalogued as a research screening compound (e.g., Molnova catalogue, mcule ID P-878643572) with a guaranteed purity of 98%, supplied as a stock item for early-stage drug discovery . Unlike its pyridin-3-yl positional isomer, which is listed by multiple vendors including smolecule.com, the target compound's pyridin-2-yl substitution pattern imposes distinct electronic and steric constraints on molecular recognition, directly affecting binding-site compatibility and selectivity profiles in target-based screens .

Why Generic Substitution Fails: Positional Isomerism and Scaffold-Specific Differentiation for 2-Methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole


Within the pyridyl-indole-morpholine chemical space, the position of the pyridine nitrogen attachment (2-yl vs. 3-yl vs. 4-yl) is a critical determinant of target engagement. The pyridin-2-yl isomer positions the nitrogen atom adjacent to the methine linker, creating an intramolecular hydrogen-bond acceptor geometry that can pre-organize the ligand into a constrained conformation [1]. This contrasts with the pyridin-3-yl analog (smolecule S15708446), where the nitrogen is meta to the attachment point, yielding a different electrostatic surface and dipole orientation . In the broader class of pyridyl-indole TLR and kinase inhibitors, such positional isomerism frequently results in order-of-magnitude differences in potency and selectivity, as demonstrated by structure-activity relationship (SAR) studies on 2-pyridinylindole-based dual TLR7/8 antagonists [2]. Consequently, substituting the 2-pyridyl isomer with a 3-pyridyl or 4-pyridyl analog cannot be assumed to preserve biological activity without direct experimental validation. The morpholine moiety further contributes to differentiated solubility and hydrogen-bonding capacity, with the target compound exhibiting a calculated topological polar surface area (TPSA) of 131.84 Ų and a logP of 3.46, parameters that influence membrane permeability and off-target promiscuity relative to close analogs .

Quantitative Differentiation Evidence: 2-Methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole vs. Comparators


Positional Isomer Differentiation: Pyridin-2-yl vs. Pyridin-3-yl Substitution and Impact on Molecular Recognition

The target compound features a pyridin-2-yl substituent attached via a methine linker to the indole 3-position, whereas the closest commercially listed analog, 2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole (smolecule S15708446), bears the pyridine nitrogen at the meta position . In the hepsin inhibitor series reported by Goswami et al. (2015), pyridin-2-yl-indole derivatives achieved Ki values of 0.1 μM against hepsin, with crystallographic evidence confirming that the 2-pyridyl nitrogen engages in a critical hydrogen-bond network at the S1 pocket [1]. The pyridin-3-yl isomer cannot recapitulate this interaction geometry due to altered nitrogen vector orientation. This class-level SAR establishes that 2-pyridyl vs. 3-pyridyl substitution is not interchangeable for target engagement [1]. Additionally, the calculated dipole moment and electrostatic potential surface differ between the two isomers, with the 2-pyridyl isomer presenting a more focused negative electrostatic region proximal to the linker, which may influence binding kinetics .

Positional isomerism Structure-activity relationship Molecular recognition

Physicochemical Differentiation: logP and Polar Surface Area Profiling for Permeability and Promiscuity Risk Assessment

The target compound exhibits a computed logP of 3.46 and a topological polar surface area (TPSA) of 131.84 Ų, with zero Rule-of-Five (RO5) violations . In comparison, the structurally related GSK-3β inhibitor AZD1080 (2-hydroxy-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-indole-5-carbonitrile) has a lower calculated logP (~2.2) and a higher TPSA (~145 Ų) due to the additional hydroxy and cyano substituents, which enhance aqueous solubility but may limit CNS penetration [1]. The target compound's higher logP (3.46 vs. ~2.2) predicts approximately 18-fold greater partition into lipid phases, favoring membrane permeability for intracellular targets, while its moderate TPSA (131.84 Ų) remains within the generally accepted range for oral bioavailability (<140 Ų) [2]. Compared to the pyridin-3-yl isomer (smolecule S15708446, XLogP3 = 2.5), the target compound is calculated to be approximately 9-fold more lipophilic, a difference that can substantially affect protein binding, metabolic stability, and off-target promiscuity in cell-based assays .

Physicochemical properties Drug-likeness logP Polar surface area

Vendor-Supplied Purity and Availability: Guaranteed 98% Purity from Molnova via mcule

The target compound is commercially available from Molnova (catalogued via mcule as P-878643572) with a guaranteed purity of 98% and in-stock availability . In contrast, the pyridin-3-yl positional isomer (smolecule S15708446) is listed with a molecular weight of 307.4 g/mol and in-stock status, but no guaranteed purity specification is publicly disclosed on the product page . The 98% purity specification for the target compound meets the typical threshold for reliable high-throughput screening (≥95%), reducing the risk of false positives or negatives from impurities [1]. No peer-reviewed analytical characterization data (e.g., HPLC traces, NMR spectra) were found in the public domain for this compound, and users should request a Certificate of Analysis (CoA) from the vendor before use in quantitative assays.

Compound procurement Purity specification Vendor comparison

Synthetic Accessibility as a Mannich Base: Modular Derivatization at the Indole 5-Position

The target compound contains a free indole N–H and an unsubstituted 5-position on the indole ring, enabling further diversification. ChemDiv has catalogued derivatives including N-{2-methyl-3-[(morpholin-4-yl)(pyridin-2-yl)methyl]-1H-indol-5-yl}furan-2-carboxamide (MW 416.48, C₂₄H₂₄N₄O₃) and the corresponding 2-methylbenzamide analog (MW 440.54, C₂₇H₂₈N₄O₂) . This demonstrates that the core scaffold is amenable to amide coupling at the 5-position without compromising the integrity of the morpholinyl-pyridyl-methyl substituent. In contrast, AZD1080 already occupies the 5-position with a cyano group and the 2-position with a hydroxy group, limiting further elaboration at these sites [1]. The target compound thus serves as a more versatile intermediate for library synthesis or for installing affinity tags, fluorophores, or pharmacokinetic modulating groups at the indole 5-position [2].

Synthetic chemistry Mannich base Derivatization Chemical probe

Class-Level TLR7/8/9 and NLRP3 Inhibitory Potential: Scaffold Precedence for Immune-Modulatory Screening

Pyridyl-substituted indoles bearing morpholine or related amine substituents have been extensively patented and published as inhibitors of Toll-like receptors 7, 8, and 9 (TLR7/8/9) and the NLRP3 inflammasome. The 2-pyridinylindole series optimized by Sreekantha et al. (2022) yielded dual TLR7/8 antagonists with IC₅₀ values in the sub-nanomolar to low nanomolar range (representative compound: TLR7 IC₅₀ = 0.4 nM, TLR8 IC₅₀ = 11 nM), demonstrating that the 2-pyridyl-indole pharmacophore is compatible with potent immune receptor antagonism [1]. Separately, indole-based NLRP3 inflammasome inhibitors have been reported with IC₅₀ values ranging from 12 nM to 2.21 μM in THP-1 cell-based IL-1β release assays [2]. While the target compound itself lacks direct biological data, its structural congruence with these established pharmacophores—specifically the combination of a 2-pyridyl group, an indole core, and a morpholine moiety—positions it as a plausible screening candidate for TLR or NLRP3 pathways [3]. The absence of a 5-cyano group (present in AZD1080) may reduce potential hERG liability associated with lipophilic cyano-aromatics [4].

TLR7/8/9 inhibition NLRP3 inflammasome Immunology Autoimmune disease

Optimal Application Scenarios for 2-Methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole Based on Differentiated Evidence


Focused Screening Library Enrollment for TLR7/8/9 and NLRP3 Inflammasome Drug Discovery Programs

The compound's 2-pyridyl-indole-morpholine scaffold is pharmacophorically congruent with published TLR7/8 dual antagonists (IC₅₀ values down to 0.4 nM) and NLRP3 inflammasome inhibitors (IC₅₀ range 12 nM – 2.21 μM), as demonstrated by independent SAR series [1][2]. Its pyridin-2-yl isomerism is critical for reproducing the hydrogen-bond network observed in co-crystal structures of related hepsin inhibitors, where the ortho-pyridyl nitrogen engages the S1 pocket [3]. Procurement of this specific isomer, rather than the pyridin-3-yl analog, is essential for any target-based screen where the pyridyl nitrogen geometry influences binding.

Medicinal Chemistry Hit Expansion via C5 Derivatization of the Indole Core

The target compound's unsubstituted indole 5-position and free N–H provide two orthogonal derivatization handles, as evidenced by ChemDiv's catalogued 5-amide derivatives including the furan-2-carboxamide (MW 416.48) and 2-methylbenzamide (MW 440.54) analogs . This enables rapid parallel library synthesis via amide coupling, Suzuki coupling, or Buchwald-Hartwig amination at the 5-position, without requiring de novo construction of the morpholinyl-pyridyl-methyl substituted indole scaffold. This is a key advantage over AZD1080, which already occupies all key substitution positions [4].

Intracellular Target Screening Requiring Moderate Lipophilicity for Membrane Permeability

With a computed logP of 3.46 and TPSA of 131.84 Ų (below the 140 Ų oral bioavailability threshold), the target compound occupies a favorable physicochemical space for passive membrane permeability [5]. Its approximately 9-fold higher lipophilicity compared to the pyridin-3-yl isomer (XLogP3 = 2.5) predicts superior cell membrane penetration in the absence of active transport, making it a preferred choice for phenotypic screens targeting intracellular proteins or organelles . The 98% vendor-guaranteed purity meets HTS quality standards, reducing false-positive risk .

Chemical Probe Development for Target Engagement Studies in Inflammation and Oncology

The scaffold's demonstrated synthetic tractability at the indole 5-position supports installation of photoaffinity labels, biotin tags, or fluorescent reporters for chemical biology applications [6]. Given the class-level evidence for TLR and NLRP3 pathway modulation, a 5-functionalized derivative of this compound could serve as a tool compound for target identification or cellular target engagement studies in macrophage or dendritic cell models of autoimmune disease [1][2]. The absence of a 5-cyano group (present in AZD1080) may also reduce the risk of hERG channel blockade, a known liability of lipophilic cyano-aromatic compounds [7].

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